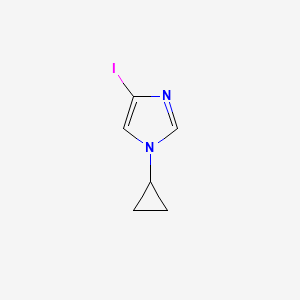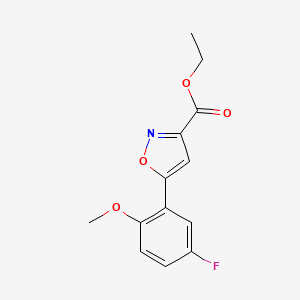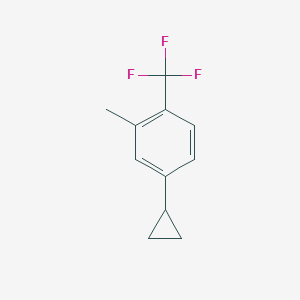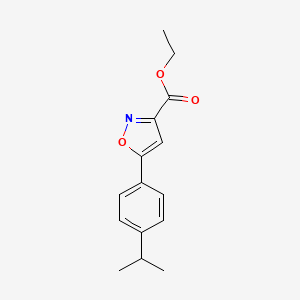
(Boc-amino)methyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Boc-amino)methyl Acetate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a methyl acetate moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-amino)methyl Acetate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions. For example, the amine can be added to a mixture of Boc2O and DMAP in acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Boc-amino)methyl Acetate undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, but the methyl acetate moiety can be oxidized to form corresponding acids or esters.
Reduction: The Boc group can be removed under reductive conditions using reagents like zinc in hydrochloric acid or lithium aluminum hydride.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group remains intact while other functional groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Zinc in hydrochloric acid, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions include Boc-protected amines, deprotected amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Boc-amino)methyl Acetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules where selective protection of amines is required.
Biology: The compound is used in the preparation of biologically active molecules, including pharmaceuticals and enzyme inhibitors.
Medicine: It is employed in drug development and synthesis of therapeutic agents.
Mecanismo De Acción
The mechanism of action of (Boc-amino)methyl Acetate involves the protection of the amino group by the Boc moiety. The Boc group is introduced by the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate. The intermediate then undergoes elimination to form the Boc-protected amine. Deprotection involves protonation of the carbamate oxygen, followed by loss of the tert-butyl cation and decarboxylation to yield the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Carbobenzoxy (Cbz) protected amines: These compounds use the carbobenzoxy group for amine protection and are stable under hydrogenolysis conditions.
Fluorenylmethyloxycarbonyl (Fmoc) protected amines: These compounds use the Fmoc group for amine protection and are stable under basic conditions.
Uniqueness
(Boc-amino)methyl Acetate is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. The Boc group can be selectively removed under mild acidic conditions, providing an advantage over other protecting groups that require harsher conditions for deprotection .
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
[(2-methylpropan-2-yl)oxycarbonylamino]methyl acetate |
InChI |
InChI=1S/C8H15NO4/c1-6(10)12-5-9-7(11)13-8(2,3)4/h5H2,1-4H3,(H,9,11) |
Clave InChI |
XPQGLWNLNDCAFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13695398.png)


![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)





![N-[2-[2-[5,6-dihydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13695456.png)


![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)

